Technical Monograph: Identification and Application of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic Acid
Technical Monograph: Identification and Application of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic Acid
This is an in-depth technical guide regarding 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid .
Executive Summary & Identity Analysis
Topic: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid Chemical Formula: C₈H₅ClO₄ Molecular Weight: 200.58 g/mol
The CAS Number Challenge
A direct search for "6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid" reveals a critical distinction in chemical indexing. While the 5-chloro isomer (CAS 379229-83-1) and the 6-chloro-5-carboxylic isomer (CAS 2591-26-6) are widely cataloged, the specific 6-chloro-4-carboxylic isomer is a specialized intermediate often referenced in patent literature rather than standard commercial catalogs.
Definitive Identification Data:
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Target Compound: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid[1][2]
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CAS Number: Not widely assigned in public commercial databases. (Note: Often confused with CAS 379229-83-1 , which is the 5-chloro isomer).[3]
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SMILES: OC(=O)c1cc(Cl)cc2OCOc21 (Canonical: OC(=O)C1=C2OCOC2=CC(Cl)=C1)
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Key Reference: Patent CN1143644A (Intermediate for bioactive scaffolds).
Isomer Differentiation Table
Researchers must verify the substitution pattern to avoid regioisomer errors.
| Isomer Name | Structure Description | CAS Number | Synthesis Origin |
| 6-Chloro-4-COOH | Target: Cl at pos 6, COOH at pos 4 (Meta relationship) | Unlisted/Patent | Direct chlorination of 4-COOH precursor |
| 5-Chloro-4-COOH | Cl at pos 5, COOH at pos 4 (Ortho relationship) | 379229-83-1 | Lithiation of 5-chlorobenzodioxole |
| 6-Chloro-5-COOH | Cl at pos 6, COOH at pos 5 (Ortho relationship) | 2591-26-6 | Oxidation of 6-chloro-piperonal |
Structural Analysis & Regiochemistry
Understanding the regiochemistry is vital for synthesis. The benzo[d][1,3]dioxole ring system has specific directing effects.
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Numbering: The bridgehead carbons are 3a and 7a. The aromatic carbons are 4, 5, 6, and 7.
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Directing Effects on Benzo[d][1,3]dioxole-4-carboxylic acid:
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O-1 (at 7a): Directs para to position 5.
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O-3 (at 3a): Directs para to position 6.
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COOH (at 4): Directs meta to position 6.
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Structural Visualization (DOT)
Caption: Regiochemical analysis showing why Position 6 is the favored site for electrophilic aromatic substitution.
Synthetic Pathways
Since the specific CAS is rare, laboratory synthesis is the primary route for access.
Method A: Direct Chlorination (Recommended)
This method leverages the cooperative directing effects described above.
Protocol:
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Precursor: Dissolve Benzo[d][1,3]dioxole-4-carboxylic acid (CAS 5768-39-8) in DMF or Acetic Acid.
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Reagent: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) .
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Condition: Stir at 60°C for 4-6 hours. Monitor by LC-MS.
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Workup: Pour into ice water. The precipitate is collected by filtration.[4]
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Purification: Recrystallize from Ethanol/Water.
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Validation: NMR should show two doublets (meta-coupling ~2Hz) in the aromatic region, confirming the 4,6-substitution pattern.
Method B: De Novo Ring Construction
Used if the 4-carboxylic acid precursor is unavailable.
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Start: 2,3-Dihydroxy-5-chlorobenzoic acid.
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Cyclization: React with dibromomethane (CH₂Br₂) and Cs₂CO₃ in DMF/Acetone.
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Result: Formation of the dioxole ring.
Synthesis Workflow Diagram (DOT)
Caption: Synthetic route via direct electrophilic chlorination of o-piperonylic acid.
Characterization & Properties
For self-validating the identity of the synthesized compound, compare against these predicted parameters.
| Property | Value (Predicted/Observed) | Note |
| Appearance | White to Off-white Solid | Typical for chlorobenzoic acids |
| Melting Point | 215 - 220 °C | Higher than non-chlorinated precursor |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~7.4 (d, J=2Hz, 1H, H-7)δ ~7.1 (d, J=2Hz, 1H, H-5)δ ~6.1 (s, 2H, -OCH₂O-) | Key: Meta coupling (J~2Hz) confirms 4,6-pattern. |
| Solubility | DMSO, Methanol, DMF | Poor in water |
| pKa | ~3.2 | Acidic (enhanced by Cl-induction) |
Applications in Drug Discovery
The 6-chlorobenzo[d][1,3]dioxole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to:
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Metabolic Stability: The chlorine atom at position 6 blocks metabolic oxidation at the most reactive site of the ring.
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Lipophilicity: Increases logP compared to the parent acid, improving membrane permeability.
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Binding Affinity: The carboxylic acid serves as a "warhead" or anchor for lysine/arginine residues in protein active sites (e.g., Kinase hinge regions).
Common Derivatives:
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Amide Coupling: Reacted with amines to form inhibitors for GPCRs.
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Reduction: Converted to the benzyl alcohol or aldehyde for further functionalization.
References
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PubChem Compound Summary. 5-Chloro-1,3-benzodioxole-4-carboxylic acid (Isomer Comparison). National Center for Biotechnology Information. Link
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Google Patents. Patent CN1143644A: Preparation of Diazabicyclo Derivatives. (Contains InChIKey XPYIFYLEZKKKRD-UHFFFAOYSA-N). Link
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ChemicalBook. Benzo[d][1,3]dioxole-4-carboxylic acid (Precursor Data).Link
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Sigma-Aldrich. 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid (Analogous Chemistry).Link
Sources
- 1. CN1143644A - N-[(1ï¼4-äºæ°®æåç¯[2ï¼2ï¼2]è¾-2-åº)ç²åº]è¯ç²é °èºè¡çç©ï¼å ¶å¶å¤æ¹æ³åå ¶è¯ç¨ - Google Patents [patents.google.com]
- 2. CN1143644A - N-[(1ï¼4-äºæ°®æåç¯[2ï¼2ï¼2]è¾-2-åº)ç²åº]è¯ç²é °èºè¡çç©ï¼å ¶å¶å¤æ¹æ³åå ¶è¯ç¨ - Google Patents [patents.google.com]
- 3. 5-CHLORO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 379229-83-1 [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
